5-hydroxy-4-propylfuran-2(5H)-one
Overview
Description
5-hydroxy-4-propylfuran-2(5H)-one is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-4-propyl-2(5H)-furanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flavor Compound in Cooked Foodstuffs
5-Hydroxy-4-propyl-2(5H)-furanone and related furanones are found in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds emerge primarily through Maillard reactions between sugars and amino acids during the cooking process. They contribute significantly to the flavors of several fruits, such as strawberries, raspberries, pineapples, and tomatoes, although the biosynthesis pathway in these fruits remains unidentified (Slaughter, 2007).
Potential Anti-Carcinogenic and Mutagenic Properties
Interestingly, furanones occurring in foods have shown both mutagenic and anti-carcinogenic activities in laboratory tests. They cause DNA damage but also act as effective anti-carcinogenic agents in animal diets undergoing treatment with known cancer-inducing compounds. This dual nature of activity makes furanones significant in understanding their health impacts on humans (Slaughter, 2007).
Antioxidant Activity
Some food-derived furanones, including variants of 5-Hydroxy-4-propyl-2(5H)-furanone, possess antioxidant activities comparable to ascorbic acid. This antioxidant property adds another dimension to the health-related aspects of these compounds (Slaughter, 2007).
Biological Functions Beyond Flavor
Furanones serve as biological signal molecules in various systems. For instance, certain furanones act as male pheromones in insects and deter fungal growth on fruits. Additionally, brominated furanones produced by seaweed interfere with bacterial colonization by disrupting bacterial signaling mechanisms, highlighting their ecological significance (Slaughter, 2007).
Synthesis and Chemical Applications
5-Hydroxy-4-propyl-2(5H)-furanone and its derivatives have been synthesized through various chemical processes, indicating their importance in organic chemistry and potential applications in creating diverse chemical products (Kawasumi & Iwabuchi, 2013).
Properties
IUPAC Name |
2-hydroxy-3-propyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMCGGGTJKNIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511823 | |
Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78920-10-2 | |
Record name | 5-Hydroxy-4-propyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78920-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-4-propylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.